molecular formula C14H11Cl2N5O2S B2398629 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide CAS No. 898406-10-5

2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide

Cat. No.: B2398629
CAS No.: 898406-10-5
M. Wt: 384.24
InChI Key: CFRUPJFVSNGVNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C14H11Cl2N5O2S and its molecular weight is 384.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that similar compounds have shown significant activity against various cell lines

Mode of Action

It is likely that it interacts with its targets in a way that disrupts their normal function, leading to the observed biological effects . More detailed studies are required to elucidate the precise mechanisms involved.

Biochemical Pathways

Further investigation is necessary to identify the exact pathways and their downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound have not been extensively studied. These properties play a crucial role in determining the compound’s bioavailability, i.e., the proportion of the drug that enters the circulation when introduced into the body and is able to have an active effect. Future research should focus on these aspects to understand the compound’s pharmacokinetic profile .

Result of Action

It has been suggested that the compound may have significant anti-tumor activity

Biological Activity

The compound 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₄H₁₁ClN₄O₂S
  • Molecular Weight : 318.78 g/mol
  • CAS Number : 898447-05-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on creating the furan and triazole intermediates, followed by their coupling through a sulfanyl linkage. The final acylation step incorporates the dichlorophenylacetyl chloride to yield the target compound under controlled conditions .

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. Studies have shown that derivatives of triazoles possess activity against a range of bacteria and fungi. For instance, compounds similar to this compound have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Notably, compounds with similar structures have shown promising results against various cancer lines, including breast and lung cancers .

Anti-inflammatory Effects

The anti-inflammatory activity of triazole derivatives is well-documented. These compounds often act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Some studies have reported that related compounds exhibit significant COX-1 and COX-2 inhibition, suggesting potential applications in treating inflammatory diseases .

Case Studies

  • Antinociceptive Activity : A study evaluated the antinociceptive effects of several triazole derivatives using various pain models in mice. The results indicated that certain derivatives exhibited stronger analgesic effects compared to standard drugs like aspirin .
  • Cell Viability Assays : In a series of experiments assessing cytotoxicity against cancer cell lines (e.g., MCF-7 for breast cancer), the compound showed a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent .

Research Findings Summary Table

Activity Model/Method Results Reference
AntimicrobialBacterial strains (e.g., E. coli)Significant inhibition observed
AnticancerMCF-7 cell lineDose-dependent cytotoxicity
Anti-inflammatoryCOX enzyme inhibition assaysStrong inhibition of COX-1 and COX-2
AntinociceptivePain models in miceEnhanced pain relief compared to aspirin

Properties

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N5O2S/c15-8-3-1-4-9(12(8)16)18-11(22)7-24-14-20-19-13(21(14)17)10-5-2-6-23-10/h1-6H,7,17H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRUPJFVSNGVNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.